molecular formula C18H25N3O3 B4309483 N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE

Cat. No.: B4309483
M. Wt: 331.4 g/mol
InChI Key: FCUHNMGEMCNHJX-UHFFFAOYSA-N
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Description

“N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE” is a synthetic organic compound. Its structure includes a cyano group, dimethoxyphenyl group, and a piperidinylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 2-cyano-4,5-dimethoxyphenyl intermediate: This can be achieved through nitration, reduction, and subsequent cyanation of a suitable aromatic precursor.

    Formation of the 3,5-dimethylpiperidin-1-yl intermediate: This involves the alkylation of piperidine followed by selective methylation.

    Coupling of the intermediates: The final step involves coupling the two intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperidine ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include quinones or N-oxides.

    Reduction: Products may include primary amines or reduced aromatic rings.

    Substitution: Products may include halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Assays: Investigated for its potential as a bioactive compound in various assays.

Medicine

    Pharmacological Studies: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity. The cyano group and piperidine ring may play crucial roles in binding to the target site, influencing the compound’s efficacy and potency.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE: can be compared with other cyano-substituted phenyl compounds or piperidine derivatives.

Uniqueness

    Structural Features: The combination of a cyano group, dimethoxyphenyl group, and piperidinylacetamide moiety makes it unique.

    Biological Activity: Its specific biological activity profile may differ from similar compounds, offering unique therapeutic potential.

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-12-5-13(2)10-21(9-12)11-18(22)20-15-7-17(24-4)16(23-3)6-14(15)8-19/h6-7,12-13H,5,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUHNMGEMCNHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE

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